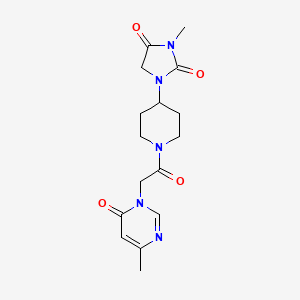

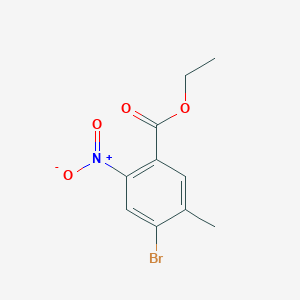

![molecular formula C16H17F2N3O2 B2771654 乙酸-7-(二氟甲基)-5-苯基-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯 CAS No. 438217-88-0](/img/structure/B2771654.png)

乙酸-7-(二氟甲基)-5-苯基-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the regio-controlled Sonogashira-type coupling of certain compounds with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .科学研究应用

Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound is a product of the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The synthesis of this compound is of interest due to the selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Anxiolytics and Sedatives

Anxiolytics and sedatives such as zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring . This suggests potential applications of this compound in the development of new anxiolytic and sedative drugs.

Metabolic Stability and Lipophilicity

Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This compound, with its difluoromethyl group, could therefore have enhanced properties in these areas.

Antiviral Activity

As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound, N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]-thiophen-2-yl)-7-difluoromethyl-5-phenylpyrazolo[1,5-a]-pyrimidine-3-carboxamide, was identified . This suggests that this compound could have potential applications in antiviral research.

Regioselective Synthesis

The compound is used in the regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . This process is of interest due to the selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule .

未来方向

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities . For instance, some derivatives have been identified as inhibitors of PI3K δ , a protein involved in cellular functions such as cell growth and proliferation .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines often exert their effects by interacting with their targets and modulating their activity .

Biochemical Pathways

Given that some pyrazolo[1,5-a]pyrimidines are known to inhibit pi3k δ , it’s plausible that this compound could impact pathways involving this protein, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule could potentially enhance its metabolic stability and lipophilicity , which could influence its bioavailability.

Result of Action

Based on the known activities of related pyrazolo[1,5-a]pyrimidines , it’s possible that this compound could have effects such as modulation of cell growth and proliferation.

属性

IUPAC Name |

ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-7,9,12-14,20H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUMEWYPZWQXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

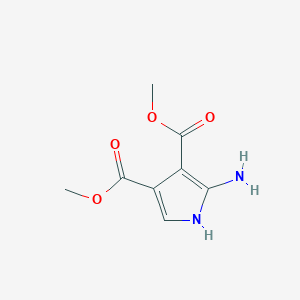

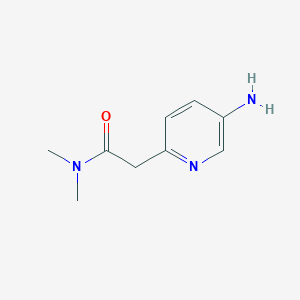

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)

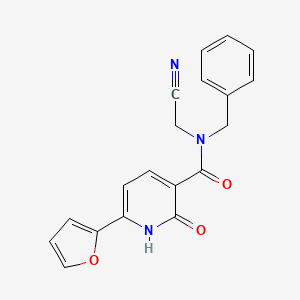

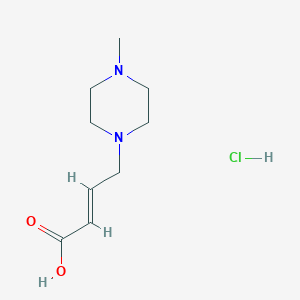

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)

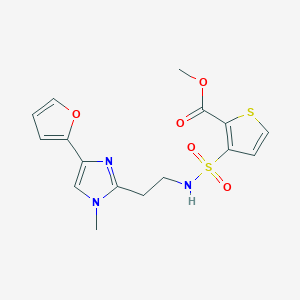

![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)

![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)

![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)